

The Synthetic Peptide VRKRTLRL: A Technical Guide for Kinase Research

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Compound of Interest

Compound Name: *H-VAL-ARG-LYS-ARG-THR-LEU-ARG-ARG-LEU-OH*
CAS No.: 105802-82-2
Cat. No.: B3026682

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Introduction

In the landscape of cellular signaling and drug discovery, the study of protein kinases—enzymes that catalyze the phosphorylation of proteins—is of paramount importance. The precise measurement of kinase activity is fundamental to understanding their regulatory roles in health and disease. To this end, researchers rely on highly specific and reliable tools, among which are synthetic peptide substrates. This guide provides an in-depth technical overview of the synthetic nonapeptide Val-Arg-Lys-Arg-Thr-Leu-Arg-Arg-Leu (VRKRTLRL), a widely utilized substrate for in vitro kinase assays, particularly for Protein Kinase C (PKC) and other related serine/threonine kinases.

Unlike endogenous protein substrates, which can be large and complex, short synthetic peptides like VRKRTLRL offer a simplified and reproducible system for quantifying the enzymatic activity of a specific kinase. The VRKRTLRL sequence has been empirically designed to contain a consensus phosphorylation site for PKC, characterized by a central serine or threonine residue flanked by basic amino acids. This document will detail the peptide's chemical and structural properties, synthesis, and its application in robust kinase assay protocols, serving as a vital resource for researchers in molecular biology, biochemistry, and drug development.

Physicochemical and Structural Profile

The utility of VRKRTLRL as a kinase substrate is intrinsically linked to its specific amino acid sequence and resulting chemical properties.

Amino Acid Sequence and Physicochemical Properties

The primary structure of the peptide is composed of nine amino acid residues:

Val - Arg - Lys - Arg - Thr - Leu - Arg - Arg - Leu

This composition imparts distinct physicochemical characteristics that are crucial for its function in kinase assays. The high prevalence of basic residues (Arginine and Lysine) results in a strong positive charge at neutral pH and a high isoelectric point.

Property	Value
Full Sequence	Val-Arg-Lys-Arg-Thr-Leu-Arg-Arg-Leu
Molecular Formula	C ₅₃ H ₁₀₅ N ₂₁ O ₁₀
Average Molecular Weight	1196.53 Da
Monoisotopic Molecular Weight	1195.83 Da
Theoretical Isoelectric Point (pI)	12.51
Net Charge at pH 7.4	+5

These values were calculated using the ExpASY ProtParam tool.

Structural Characteristics for Kinase Recognition

As a short, linear peptide, VRKRTLRL is unlikely to adopt a stable secondary structure in solution. Its flexibility allows it to readily fit into the catalytic cleft of target kinases. The key structural features for kinase recognition are:

- **The Phosphorylation Site:** The Threonine (Thr) residue at position five is the hydroxyl-group-containing amino acid that acts as the phosphate acceptor.
- **Basic Residues:** The Arginine (Arg) and Lysine (Lys) residues at positions 2, 3, 4, 7, and 8 are critical for recognition by the AGC family of kinases, including PKC. These positively charged side chains interact with acidic residues in the kinase's substrate-binding pocket, ensuring proper orientation and high-affinity binding. The sequence motif R-X-X-S/T-R, where basic residues are in close proximity to the phospho-acceptor site, is a hallmark of many PKC substrates.

Synthesis, Purification, and Quality Control

The production of high-purity VRKRTLRL is essential for obtaining accurate and reproducible results in kinase assays.

Solid-Phase Peptide Synthesis (SPPS)

VRKRTLRL is chemically synthesized using the Solid-Phase Peptide Synthesis (SPPS) methodology, a cornerstone of modern peptide chemistry.^{[1][2]} This process involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin.^[2] The cycle of deprotection and coupling is repeated until the full nonapeptide sequence is assembled. Finally, the peptide is cleaved from the resin and all protecting groups are removed.

Purification by High-Performance Liquid Chromatography (HPLC)

The crude synthetic peptide contains the desired product along with impurities such as truncated or deletion sequences. Purification is almost universally achieved using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).^{[3][4]} This technique separates the full-length peptide from contaminants based on differences in hydrophobicity, yielding a product with high purity (typically >95%).^[3]

Quality Control with Mass Spectrometry (MS)

The identity and purity of the final peptide product are verified using mass spectrometry.^{[5][6]} This technique confirms that the molecular weight of the synthesized peptide matches its theoretical calculated mass, ensuring the correct sequence has been produced.^[7] Further fragmentation analysis (MS/MS) can be used to confirm the precise amino acid sequence.^[7]

Applications in Kinase Research

VRKRTLRL serves as a versatile tool for measuring the activity of several important serine/threonine kinases.

Protein Kinase C (PKC) Assays

VRKRTLRRRL is frequently employed as a specific and efficient substrate for various isoforms of Protein Kinase C.[6] PKC is a critical family of enzymes involved in numerous signal transduction pathways, and its dysregulation is implicated in cancer and other diseases. Assays using VRKRTLRRRL allow for the screening of potential PKC inhibitors or activators and for studying the enzyme's kinetics and regulation.

Plant Kinase Assays: SOS2 and SnRK1

Beyond mammalian kinases, this peptide has proven valuable in plant biology. It is a recognized substrate for:

- **SOS2 (Salt Overly Sensitive 2):** A key protein kinase in the salt stress response pathway in plants like *Arabidopsis thaliana*. In vitro assays using VRKRTLRRRL help to elucidate how SOS2 is activated and regulated, contributing to the development of salt-tolerant crops.
- **SnRK1 (Sucrose non-fermenting 1-Related protein Kinase 1):** The plant homolog of mammalian AMP-activated protein kinase (AMPK), SnRK1 is a central regulator of energy metabolism. VRKRTLRRRL is used to measure SnRK1 activity in response to sugar signaling and energy stress, providing insights into plant growth and development.

Experimental Protocols

The following section provides a generalized protocol for a radioactive in vitro kinase assay using VRKRTLRRRL. Non-radioactive alternatives, such as fluorescence polarization-based assays, are also widely used.

Generalized In Vitro Kinase Assay Protocol (Radioactive)

This protocol is based on the transfer of a radiolabeled phosphate from [γ - 32 P]ATP to the threonine residue of VRKRTLRRRL.

1. Reagent Preparation:

- **Kinase Buffer (10X):** Prepare a concentrated buffer appropriate for the specific kinase being studied. A typical buffer might be 200 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, and 10 mM DTT.
- **ATP Stock (10 mM):** Dissolve ATP in nuclease-free water.
- **Peptide Substrate Stock (5 mM):** Dissolve lyophilized VRKRTLRRRL peptide in nuclease-free water to a final concentration of 5 mM.
- **[γ - 32 P]ATP:** (Specific activity ~3000 Ci/mmol).
- **Kinase:** Purified, active enzyme of interest.
- **Stopping Solution:** 75 mM Phosphoric Acid.
- **P81 Phosphocellulose Paper:** Cut into 2 cm x 2 cm squares.

2. Assay Procedure:

- **Prepare Reaction Master Mix:** On ice, prepare a master mix for the desired number of reactions. For each 25 μ L reaction, combine:
 - 2.5 μ L of 10X Kinase Buffer
 - Water to a final volume of 20 μ L (after adding kinase)
 - 1 μ L of 5 mM VRKRTLRRRL peptide (final concentration 200 μ M)
 - (Optional) Inhibitors or activators to be tested.

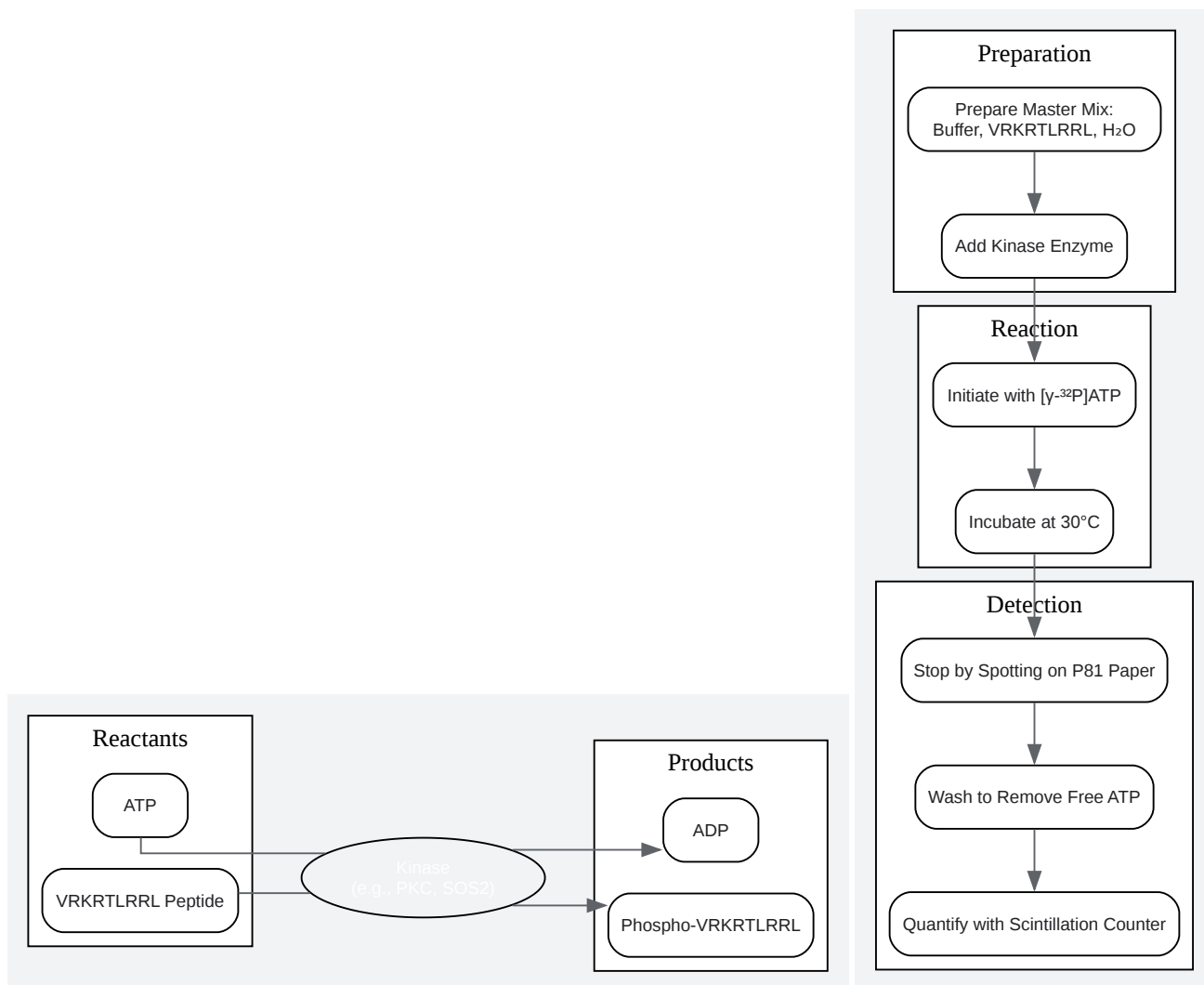
- **Add Kinase:** Add the appropriate amount of purified kinase to the master mix or individual tubes.
- **Initiate Reaction:** Prepare an ATP mix by diluting [γ - 32 P]ATP with the 10 mM cold ATP stock to the desired final concentration and specific activity. Start the kinase reaction by adding 5 μ L of the ATP mix.
- **Incubation:** Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
- **Stop Reaction:** Terminate the reaction by spotting 20 μ L of the reaction mixture onto a labeled P81 phosphocellulose square. The basic peptide will bind to the negatively charged phosphocellulose paper.
- **Washing:** Immediately place the P81 squares in a beaker with 500 mL of 75 mM phosphoric acid. Wash three times for 5-10 minutes each with fresh phosphoric acid to remove unincorporated [γ - 32 P]ATP. Perform a final rinse with acetone to dry the papers.
- **Quantification:** Place the dry P81 squares into scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

Non-Radioactive Alternative: IMAP Assay

The Immobilized Metal Affinity-based Fluorescence Polarization (IMAP) assay is a common non-radioactive alternative. In this homogeneous assay, a fluorescently labeled VRKRTLRL peptide is used. After the kinase reaction, a binding reagent containing nanoparticles with trivalent metal ions is added. These nanoparticles bind specifically to the phosphate group on the phosphorylated peptide. This binding event dramatically slows the molecular rotation of the small peptide, leading to an increase in its fluorescence polarization, which can be measured on a plate reader.

Visualizations

Phosphorylation Reaction



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Caption: A flowchart illustrating the key steps of a radioactive in vitro kinase assay.

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